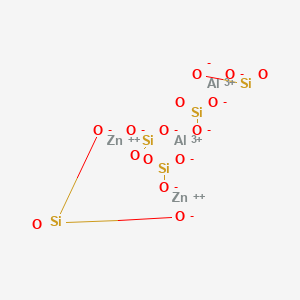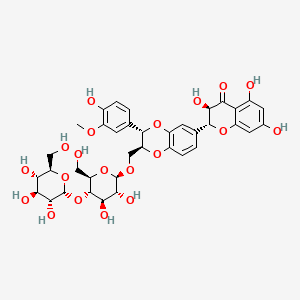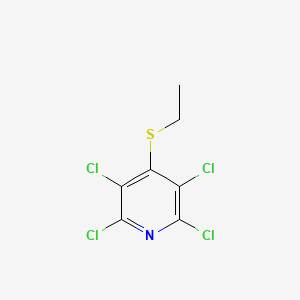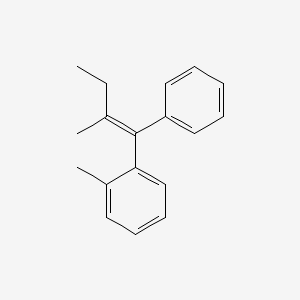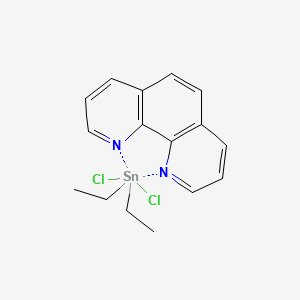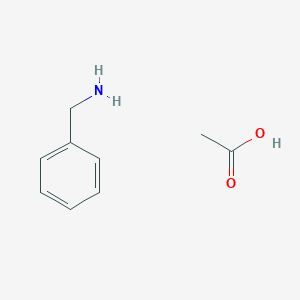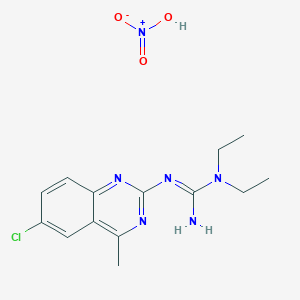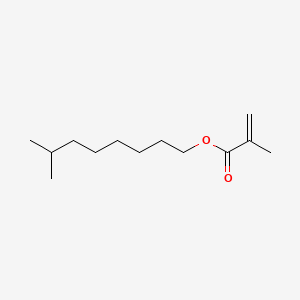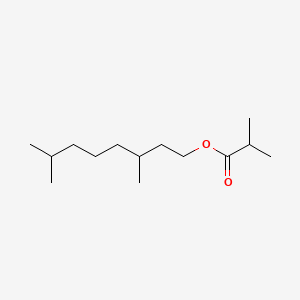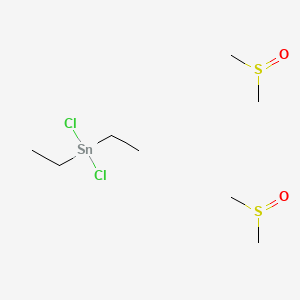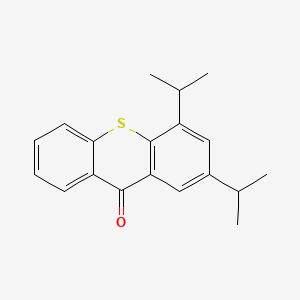
Butyl (R)-2-chloropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ®-2-chloropropionate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a butyl group attached to the ester functional group, with a chlorine atom on the second carbon of the propionate chain. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl ®-2-chloropropionate can be synthesized through the esterification of ®-2-chloropropionic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of butyl ®-2-chloropropionate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl ®-2-chloropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of butyl ®-2-hydroxypropionate.
Hydrolysis: In the presence of water and an acid or base catalyst, butyl ®-2-chloropropionate can be hydrolyzed to yield ®-2-chloropropionic acid and butanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Butyl ®-2-hydroxypropionate.
Hydrolysis: ®-2-chloropropionic acid and butanol.
Reduction: Butyl ®-2-chloropropanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl ®-2-chloropropionate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, butyl ®-2-chloropropionate can be used as a reagent to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be employed in the synthesis of biologically active compounds.
Medicine: The compound may be utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives can exhibit potential therapeutic properties.
Industry: Butyl ®-2-chloropropionate finds applications in the production of specialty chemicals, agrochemicals, and polymers. It is also used as a solvent and in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of butyl ®-2-chloropropionate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Butyl ®-2-hydroxypropionate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Butyl acetate: An ester with a similar butyl group but different acyl group.
Ethyl ®-2-chloropropionate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: Butyl ®-2-chloropropionate is unique due to the presence of the chlorine atom on the second carbon of the propionate chain, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
79398-16-6 |
|---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
butyl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
KATNUXHENWPMQJ-ZCFIWIBFSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H](C)Cl |
Kanonische SMILES |
CCCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


